(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone
Overview
Description
(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone is an organic compound characterized by its unique structure, which includes a dimethylamino group and a phenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone typically involves the reaction of 2,4-dimethylacetophenone with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylacetophenone: A precursor in the synthesis of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone.
Dimethylaminoethyl acrylate: Shares the dimethylamino group but differs in its overall structure and reactivity.
Uniqueness
(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYWJYPFUKTSQM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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